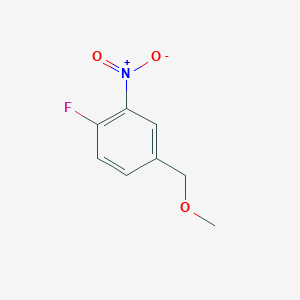

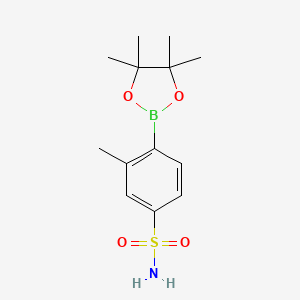

![molecular formula C14H14FN3O B6591066 2-(4-Fluorophenyl)-8,8-dimethyl-7,8-dihydroimidazo[1,2-A]pyrazin-6(5H)-one CAS No. 1261118-04-0](/img/structure/B6591066.png)

2-(4-Fluorophenyl)-8,8-dimethyl-7,8-dihydroimidazo[1,2-A]pyrazin-6(5H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a derivative of imidazopyrazine, which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring .

Synthesis Analysis

The synthesis of such compounds typically involves complex organic chemistry reactions. Unfortunately, without specific literature or studies on this compound, it’s difficult to provide a detailed synthesis analysis .Chemical Reactions Analysis

This would involve studying how the compound reacts with other substances. Again, without specific studies or data on this compound, it’s difficult to provide an analysis .Physical And Chemical Properties Analysis

This would include properties like melting point, boiling point, solubility, etc. Unfortunately, without specific data, an analysis isn’t possible .Applications De Recherche Scientifique

Synthesis of Pyrazole Heterocycles

Pyrazole derivatives, closely related to the compound , play a crucial role in medicinal chemistry due to their widespread biological activities. They serve as a pharmacophore in the development of drugs with anticancer, analgesic, anti-inflammatory, and antimicrobial properties, among others. The synthesis of these heterocycles involves condensation followed by cyclization, highlighting their significance in drug discovery and organic synthesis (A. M. Dar & Shamsuzzaman, 2015).

Development of Optoelectronic Materials

Quinazolines and pyrimidines, which share structural similarities with the compound of interest, have been researched for their applications in optoelectronics. These compounds are incorporated into π-extended conjugated systems for the creation of novel materials used in organic light-emitting diodes (OLEDs), image sensors, and photoelectric conversion elements. This indicates the potential of heterocyclic compounds in advancing optoelectronic technology (G. Lipunova et al., 2018).

Heterocyclic Compounds in Catalysis

The role of heterocyclic compounds in catalysis, particularly in the synthesis of pyrano[2,3-d]pyrimidine derivatives, is another area of interest. These scaffolds are pivotal in the pharmaceutical industry for their synthetic and bioavailability applications. Research has focused on using hybrid catalysts for their synthesis, indicating the versatility of heterocyclic compounds in catalytic processes (Mehul P. Parmar et al., 2023).

Drug Discovery and Pharmacological Applications

The pyrazolo[1,5-a]pyrimidine scaffold, akin to the chemical structure , is recognized for its broad range of medicinal properties, including anticancer, anti-infectious, and anti-inflammatory activities. This highlights the potential of such compounds in drug discovery and the development of new therapeutic agents (S. Cherukupalli et al., 2017).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-(4-fluorophenyl)-8,8-dimethyl-5,7-dihydroimidazo[1,2-a]pyrazin-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14FN3O/c1-14(2)13-16-11(7-18(13)8-12(19)17-14)9-3-5-10(15)6-4-9/h3-7H,8H2,1-2H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZQJVZDBKJDVBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=NC(=CN2CC(=O)N1)C3=CC=C(C=C3)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl (3aS,6aS)-hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate](/img/structure/B6590993.png)

![5,5'-Bis(4-phenylphenyl)-3,3'-spirobi[1,2-dihydroindene]-4,4'-diol](/img/structure/B6591027.png)

![Tetrakis[4-(1-imidazolyl)phenyl]methane](/img/structure/B6591035.png)